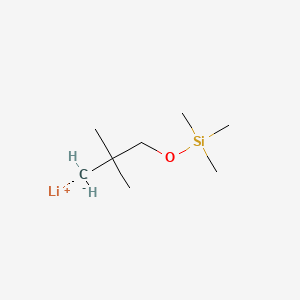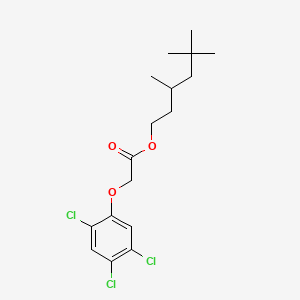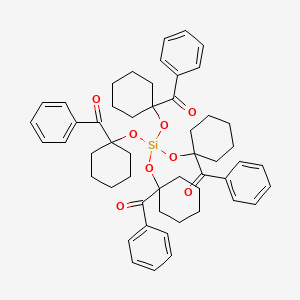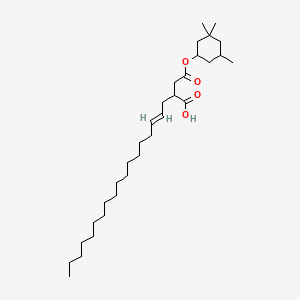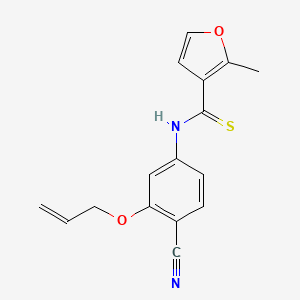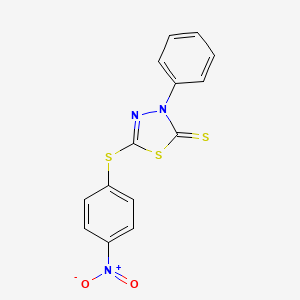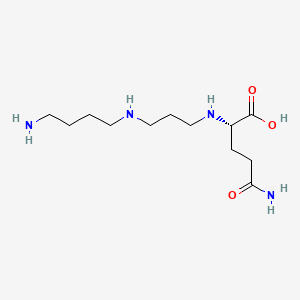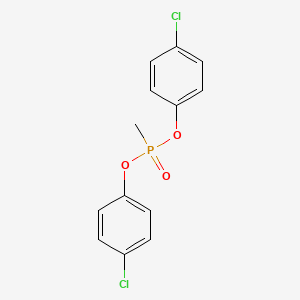
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a methyl group and two p-chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(p-chlorophenyl) ester typically involves the reaction of methylphosphonic dichloride with p-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CH3P(O)Cl2+2C6H4ClOH→CH3P(O)(OC6H4Cl)2+2HCl
This reaction is usually conducted in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Yields phosphonic acid and p-chlorophenol.
Oxidation: Produces phosphonic acid derivatives.
Substitution: Results in the formation of substituted phosphonic esters.
Applications De Recherche Scientifique
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphonic acid, methyl-, bis(p-chlorophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the structure of phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the conditions of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties but different applications.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: Shares structural similarities but differs in its ester groups and specific applications.
Uniqueness
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to mimic phosphate groups makes it particularly valuable in biological and medicinal research .
Propriétés
Numéro CAS |
6395-59-1 |
|---|---|
Formule moléculaire |
C13H11Cl2O3P |
Poids moléculaire |
317.10 g/mol |
Nom IUPAC |
1-chloro-4-[(4-chlorophenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C13H11Cl2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Clé InChI |
GGTUMCQOLITEHT-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
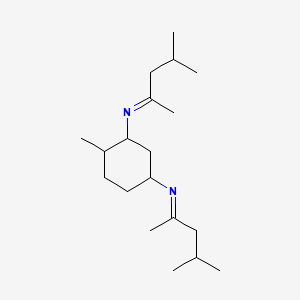
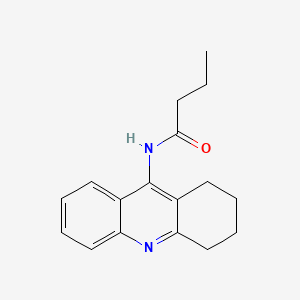
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)
